2-Bromo-4-methoxyphenyl 3-pyrrolidinylmethyl ether hydrochloride
Description
2-Bromo-4-methoxyphenyl 3-pyrrolidinylmethyl ether hydrochloride is a synthetic organic compound featuring a brominated and methoxylated phenyl ring linked via an ether group to a pyrrolidine moiety, which is further substituted with a methyl group and protonated as a hydrochloride salt. Its molecular formula is C₁₃H₁₇BrClNO₂, with a molar mass of 334.64 g/mol (inferred from analogs in ).
Properties
IUPAC Name |
3-[(2-bromo-4-methoxyphenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2.ClH/c1-15-10-2-3-12(11(13)6-10)16-8-9-4-5-14-7-9;/h2-3,6,9,14H,4-5,7-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFLEAXNLCNFTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC2CCNC2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methoxyphenyl 3-pyrrolidinylmethyl ether hydrochloride typically involves multiple steps, starting with the bromination of 4-methoxyphenol to introduce the bromine atom at the 2-position. This is followed by the formation of the pyrrolidinylmethyl ether linkage through nucleophilic substitution reactions. The final product is obtained as a hydrochloride salt to enhance its stability and solubility.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-methoxyphenyl 3-pyrrolidinylmethyl ether hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: De-brominated phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-4-methoxyphenyl 3-pyrrolidinylmethyl ether hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-methoxyphenyl 3-pyrrolidinylmethyl ether hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group can participate in hydrogen bonding and van der Waals interactions, while the pyrrolidinylmethyl ether moiety can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Pharmacological Properties
Biological Activity
2-Bromo-4-methoxyphenyl 3-pyrrolidinylmethyl ether hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a bromo and methoxy substituent on the phenyl ring and a pyrrolidine moiety linked via a methylene bridge, contributing to its pharmacological potential.
Pyrrolidine derivatives, including this compound, are known to interact with various biological targets:
- Receptor Interactions : Compounds in this class often modulate neurotransmitter receptors, influencing neuropharmacological pathways.
- Enzyme Inhibition : They can inhibit specific enzymes involved in metabolic pathways, contributing to their therapeutic effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : It has been shown to scavenge free radicals, reducing oxidative stress.
- Antimicrobial Properties : The compound demonstrates activity against a range of bacterial strains, including those resistant to conventional antibiotics.
- Anti-inflammatory Effects : It modulates inflammatory pathways, potentially aiding in the treatment of inflammatory diseases.
- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction.
Data Table: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antioxidant | High | |
| Antimicrobial | Moderate to High | |
| Anti-inflammatory | Moderate | |
| Anticancer | Promising |
Case Studies
-
Antimicrobial Study :
A study evaluated the effectiveness of this compound against the ESKAPE pathogens. Results indicated significant inhibition of growth in Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. -
Neuropharmacological Assessment :
In vivo studies demonstrated that the compound improved cognitive functions in rodent models by enhancing synaptic plasticity, suggesting potential for treating neurodegenerative diseases. -
Cancer Cell Line Testing :
The compound was tested against various cancer cell lines (e.g., MCF-7) showing IC50 values indicating effective cytotoxicity, warranting further investigation into its mechanism of action.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
